3,5-Diiodo-D-thyronine

Description

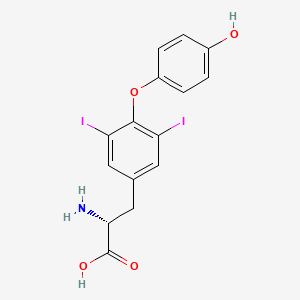

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSOTLOTTDYIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862141 | |

| Record name | 3,5-Diiodo-DL-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Diiodothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-51-0, 1041-01-6, 5563-89-3 | |

| Record name | 3,5-Diiodo-DL-thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodothyronine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC90468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodo-DL-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOTHYRONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Y9GN485M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Diiodothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Formation of Metal Complex with 3,5-Diiodotyrosine

- 3,5-Diiodotyrosine is reacted with divalent metal cations, typically copper(II), to form a metal-amino acid complex.

- Copper hydroxide is prepared in situ by reacting copper sulfate pentahydrate (CuSO4·5H2O) with sodium hydroxide (NaOH).

- The complexation is carried out in aqueous solution under nitrogen atmosphere with stirring, often in the presence of a base such as triethylamine to maintain alkaline conditions.

Coupling Reaction with 4,4'-Dialkoxy-Diphenyl-Iodonium Salts

- The metal complex is then reacted with 4,4'-dialkoxy-diphenyl-iodonium salts (e.g., 4,4'-diethoxy or 4,4'-dimethoxy diphenyl-iodonium bromide).

- This reaction is performed in the presence of bases such as alkali metal hydroxides, alkoxides, or organic amines (tri-n-butylamine, triethylamine, etc.).

- The reaction typically occurs in methanol or similar solvents, at elevated temperatures to facilitate coupling.

- The product of this stage is a 3,5-diiodo-4-p-alkoxy-phenoxy-phenylalanine derivative (e.g., N-acetyl-L-phenylalanine ethyl ester with a p-methoxyphenoxy substituent).

Dealkylation and Hydrolysis to 3,5-Diiodo-D-thyronine

- The coupled intermediate undergoes dealkylation and hydrolysis using hydrohalic acids such as hydroiodic acid (HI) mixed with glacial acetic acid.

- Refluxing the reaction mixture for several hours (3-4 hours) at elevated temperatures (around 145 °C) leads to cleavage of the alkoxy groups and removal of protecting groups.

- The reaction mixture is then concentrated under vacuum, and the residue is dissolved in ethanol.

- Precipitation of this compound is induced by adding sodium acetate and sodium metabisulfite in aqueous solution, followed by cooling and filtration.

- The yield of this compound is typically high, around 90-95% of theoretical yield.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Metal complex formation | 3,5-Diiodotyrosine + Cu(OH)2 + triethylamine, H2O, N2 | Copper-3,5-diiodotyrosine complex | — | Under nitrogen, stirred |

| Coupling reaction | 4,4'-dialkoxy-diphenyl-iodonium bromide + alkoxides | 3,5-Diiodo-4-p-alkoxy-phenoxy-phenylalanine ester | — | Methanol solvent, elevated temperature |

| Dealkylation/hydrolysis | HI (d=1.7) + glacial acetic acid, reflux 3-4 hours | This compound | ~90-95 | Reflux at ~145 °C, then precipitation |

Research Findings and Notes

- The use of copper as the divalent metal cation accelerates the coupling reaction significantly.

- The acetylation and esterification of 3,5-diiodotyrosine prior to coupling are critical to achieving high coupling efficiency.

- The dealkylation step using hydroiodic acid and acetic acid is vigorous and must be carefully controlled to avoid decomposition.

- The final product, this compound, has a melting point around 240-252 °C (decomposition) and specific optical rotation values indicating stereochemical purity.

- This multi-step synthesis is well-documented in patents such as US Patent 2,895,927 and German Patent DE1221646B, which provide detailed procedural steps and conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-D-thyronine undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.

Reduction: Reduction reactions can modify the iodine atoms, impacting the compound’s overall structure and function.

Substitution: Substitution reactions can replace iodine atoms with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

Scientific Research Applications

3,5-Diiodo-D-thyronine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study iodination reactions and the effects of iodine on aromatic systems.

Biology: The compound is studied for its role in regulating metabolic processes and energy expenditure.

Medicine: Research focuses on its potential therapeutic applications in treating thyroid-related disorders and metabolic diseases.

Industry: It is used in the development of diagnostic tools and assays for thyroid function testing.

Mechanism of Action

3,5-Diiodo-D-thyronine exerts its effects primarily through interaction with thyroid hormone receptors. It stimulates the TR-beta receptor, leading to increased energy expenditure. Additionally, it acts as an allosteric regulator of cytochrome c oxidase, enhancing mitochondrial activity and preventing the inhibitory effects of adenosine triphosphate .

Comparison with Similar Compounds

3,5-Diiodo-L-thyronine (L-T2)

Triiodothyronine (T3) and Thyroxine (T4)

Structural Differences : T3 (3,5,3′-triiodo-L-thyronine) and T4 (3,5,3′,5′-tetraiodo-L-thyronine) contain three and four iodine atoms, respectively, and bind strongly to TRs.

Diiodotyrosine (DIT)

Structural Differences : DIT (3,5-diiodotyrosine) is a precursor in thyroid hormone synthesis, lacking the thyronine backbone.

Key Research Findings

- D-T2 vs. L-T2 in Cholesterol Metabolism : D-T2 reduces serum cholesterol in rats but lacks L-T2’s broad metabolic benefits, such as preventing hepatic steatosis or improving insulin sensitivity .

- Mitochondrial Mechanisms : L-T2 enhances mitochondrial respiration and fatty acid oxidation within hours of administration, while D-T2’s effects on mitochondria remain unstudied .

- Structural Determinants of Activity : The L-configuration is critical for TR binding and metabolic effects. D-T2’s inverted stereochemistry likely renders it inactive in most thyroid hormone pathways .

Data Tables

Biological Activity

3,5-Diiodo-D-thyronine (3,5-T2) is a biologically active iodothyronine that has garnered attention for its unique physiological effects distinct from those of traditional thyroid hormones like thyroxine (T4) and triiodothyronine (T3). This article delves into the biological activity of 3,5-T2, highlighting its mechanisms of action, metabolic effects, and potential therapeutic applications based on diverse research findings.

3,5-T2 exerts its biological effects primarily through non-genomic mechanisms, influencing mitochondrial function and energy metabolism. Research indicates that 3,5-T2 can stimulate oxygen consumption rapidly in various tissues, including liver and skeletal muscle. Notably, it enhances mitochondrial fatty acid oxidation rates and thermogenesis within hours of administration, demonstrating a more immediate effect compared to T3.

- Mitochondrial Activity : Studies show that 3,5-T2 increases mitochondrial respiration and uncoupling, which are critical for energy expenditure. For instance, a single dose of 3,5-T2 (25 μg/100 g body weight) in hypothyroid rats resulted in increased resting metabolic rate (RMR) within 6 hours, surpassing the time required for T3 to induce similar effects .

- Calcium Dynamics : 3,5-T2 also influences intracellular calcium levels, further enhancing mitochondrial activity and respiration. This rapid action suggests a direct interaction with mitochondrial components rather than relying solely on transcriptional changes .

Metabolic Effects

The administration of 3,5-T2 has been associated with several beneficial metabolic outcomes:

- Increased Energy Expenditure : In rodent models, chronic administration of 3,5-T2 has been shown to increase oxygen consumption and metabolic rate while reducing fat mass without significantly affecting body weight. This is particularly relevant in the context of high-fat diets where 3,5-T2 mitigates weight gain by enhancing lipid metabolism .

- Lipid Metabolism : Research indicates that 3,5-T2 treatment leads to decreased hepatic triglyceride levels and serum cholesterol concentrations. The compound promotes a shift in gene expression related to lipid metabolism similar to that induced by T3 but with fewer side effects on cardiac function .

Table: Summary of Key Findings on Biological Activity of this compound

Case Study: Effects on Hypercholesterolemia

In a clinical setting involving patients with hypercholesterolemia, administration of this compound over nine months resulted in significant reductions in serum cholesterol levels without adverse cardiac effects typically associated with T3 therapy. This finding supports the potential use of 3,5-T2 as a safer alternative for managing lipid profiles in patients with thyroid dysfunction .

Q & A

Q. What validated analytical methods are recommended for quantifying 3,5-Diiodo-D-thyronine in biological samples?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Sample preparation involves deproteinization with ice-cold acetonitrile, solid-phase extraction (SPE) using Bond-Elut Certify cartridges, and lipid removal via hexane washes. Isotope-labeled internal standards (e.g., 13C159N-T2) are critical for correcting matrix effects and ensuring accuracy . Method validation should include recovery rates, limits of detection (LOD < 0.1 ng/mL), and intra-/inter-day precision (<15% CV) .

Q. What is the metabolic role of this compound in lipid regulation?

Answer: Preclinical studies in Sprague Dawley rats demonstrate that this compound reduces hepatic steatosis and serum cholesterol by upregulating mitochondrial β-oxidation enzymes (e.g., CPT-1) and suppressing lipogenic transcription factors like SREBP-1c. Experimental protocols typically administer 25–100 µg/100 g body weight intraperitoneally for 5–14 days, with lipid profiles analyzed via gas chromatography and gene expression via qPCR .

Q. How is this compound synthesized, and what purity controls are required?

Answer: Synthesis involves iodination of D-thyronine using iodine monochloride (ICl) in acetic acid, followed by recrystallization in ethanol. Purity is assessed via HPLC (C18 column, mobile phase: 0.1% formic acid/acetonitrile) and thin-layer chromatography (TLC; Rf ≈ 0.5 in chloroform:methanol 9:1). Residual solvents are quantified using GC-MS, with purity thresholds >98% for in vitro studies .

Advanced Research Questions

Q. How should researchers design in vivo experiments to investigate this compound’s effects on insulin resistance?

Answer: A robust design includes:

- Animal models: Streptozotocin-induced diabetic rats or db/db mice.

- Dosage: 10–50 µg/100 g body weight, administered orally or intraperitoneally for 4–8 weeks.

- Controls: Vehicle-only groups and cohorts treated with T3/T4 for comparative analysis.

- Endpoints: Oral glucose tolerance tests (OGTT), HOMA-IR calculations, and tissue-specific insulin signaling (e.g., Akt phosphorylation in liver biopsies via Western blot) .

- Ethics: Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. How can contradictions in reported mitochondrial effects of this compound be resolved?

Answer: Discrepancies (e.g., variable results in oxygen consumption rates) may arise from differences in cell type (hepatocytes vs. myocytes), assay conditions (e.g., substrate availability), or metabolite stability. To address this:

- Standardize protocols using isolated mitochondria from defined tissues (e.g., rat liver).

- Validate results with multiple assays (e.g., Seahorse XF Analyzer for OCR and immunoblotting for UCP1/2).

- Use isotopically labeled tracers (e.g., 13C-palmitate) to track β-oxidation flux .

- Apply statistical falsification frameworks to assess reliability of contradictory datasets .

Q. What methodological challenges arise in studying this compound’s receptor interactions?

Answer: The compound lacks affinity for canonical thyroid receptors (TRα/β), necessitating alternative approaches:

- Binding assays: Screen for interactions with integrin αvβ3 or mitochondrial TR isoforms using surface plasmon resonance (SPR) or competitive radiolabeled displacement (e.g., 125I-T2).

- Transcriptomics: RNA-seq of treated hepatocytes to identify non-canonical pathways (e.g., MAPK/ERK activation).

- Knockout models: CRISPR-Cas9-generated TR-deficient mice to isolate receptor-independent effects .

Q. How can researchers ensure reproducibility in this compound studies?

Answer: Key steps include:

- Compound verification: Purity checks via NMR (¹H/¹³C) and high-resolution MS.

- Batch documentation: Record CAS 534-51-0, storage conditions (4°C, desiccated), and solvent preparation (e.g., DMSO stock solutions stored at -80°C).

- Data transparency: Publish raw spectra, chromatograms, and statistical code in repositories like Zenodo.

- Replication studies: Collaborate with independent labs using blinded sample analysis .

Q. What novel therapeutic applications are emerging for this compound?

Answer: Recent preclinical data suggest potential in:

- NAFLD/NASH: Reduces hepatic triglycerides by 40–60% in high-fructose diet models via AMPK activation.

- Diabetic nephropathy: Attenuates glomerulosclerosis by inhibiting TGF-β1/Smad3 signaling (25 µg/100 g dose, 12-week studies).

- Obesity: Enhances thermogenesis in brown adipose tissue (BAT) without cardiac hypertrophy, unlike T3. Clinical translation requires Phase I safety trials assessing thyrotoxicosis risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.